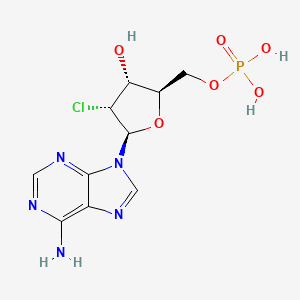
((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a chlorinated tetrahydrofuran ring, and a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Chlorination: The tetrahydrofuran ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the chlorination and phosphorylation steps.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using nucleophiles like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with ketone or aldehyde functional groups.
Reduced Derivatives: Dechlorinated compounds.
Substituted Derivatives: Compounds with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in DNA and RNA synthesis.
Medicine: It is investigated for its antiviral and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in nucleotide synthesis and metabolism.
Pathways Involved: It interferes with the synthesis of nucleic acids, thereby inhibiting the replication of viruses and the proliferation of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide involved in energy transfer within cells.
Guanosine Monophosphate (GMP): A nucleotide involved in signal transduction.
Cytidine Monophosphate (CMP): A nucleotide involved in RNA synthesis.
Uniqueness
((2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-chloro-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is unique due to its chlorinated tetrahydrofuran ring, which imparts distinct chemical properties and biological activities compared to other nucleotides.
Propiedades
Número CAS |
58865-95-5 |
|---|---|
Fórmula molecular |
C10H13ClN5O6P |
Peso molecular |
365.67 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-chloro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13ClN5O6P/c11-5-7(17)4(1-21-23(18,19)20)22-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1 |
Clave InChI |
NQHONDYKQCGOQI-QYYRPYCUSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)Cl)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


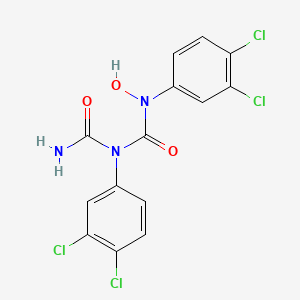
![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
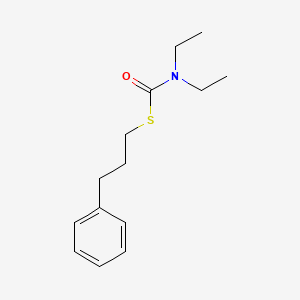
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)

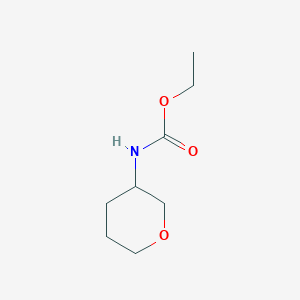

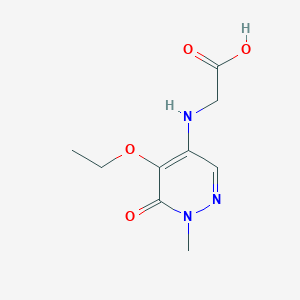


![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)


![4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14478462.png)
